molecular formula C13H12O B016752 4-Benzylphenol CAS No. 101-53-1

4-Benzylphenol

Cat. No.: B016752
CAS No.: 101-53-1
M. Wt: 184.23 g/mol
InChI Key: HJSPWKGEPDZNLK-UHFFFAOYSA-N
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Description

4-Benzylphenol, also known as 4-Hydroxydiphenylmethane, is an organic compound with the molecular formula C13H12O. It is a white to light yellow solid that is soluble in organic solvents. This compound is used in various industrial applications, including as a germicide, antiseptic, and preservative .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylphenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the alkylation of phenol with benzyl chloride. This process involves the use of catalysts and high temperatures to achieve high yields. The product is then purified through distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzylphenol involves its ability to inhibit tyrosinase activity, leading to reduced melanin synthesis. This is achieved through the formation of quinones, which bind to protein thiols and increase the immunogenicity of melanosomal proteins. This mechanism is also responsible for its potential use in inducing specific T-cell responses against melanoma cells .

Comparison with Similar Compounds

Comparison: 4-Benzylphenol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Compared to similar compounds, it has a higher reactivity towards electrophilic aromatic substitution and a distinct mechanism of action in inhibiting tyrosinase activity .

Properties

IUPAC Name

4-benzylphenol
Source PubChem
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InChI

InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2
Source PubChem
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InChI Key

HJSPWKGEPDZNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
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Related CAS

7563-63-5 (hydrochloride salt)
Record name p-Benzylphenol
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DSSTOX Substance ID

DTXSID9047962
Record name 4-Benzylphenol
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Molecular Weight

184.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
Record name p-Benzylphenol
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Vapor Pressure

0.0000685 [mmHg]
Record name p-Benzylphenol
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CAS No.

101-53-1
Record name 4-Benzylphenol
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Record name Phenol, 4-(phenylmethyl)-
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Record name P-BENZYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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